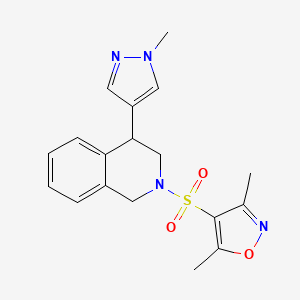

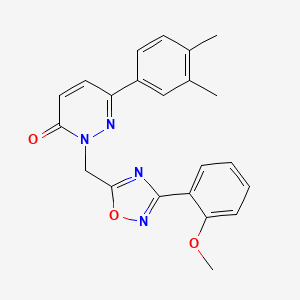

3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" is a complex molecule that appears to incorporate several pharmacophoric elements, such as a pyrazole ring, an isoquinoline moiety, and a sulfonyl group. These structural features are commonly found in compounds with a wide range of bioactivities, including enzyme inhibition properties as seen in sulfonamide and pyrazoline pharmacophores .

Synthesis Analysis

The synthesis of related compounds has been achieved through multi-component reactions and one-pot methods. For instance, a three-component reaction involving N'-(2-alkynylbenzylidene)hydrazide, alkyne, and sulfonyl azide, co-catalyzed by silver triflate and copper(I) bromide, has been used to efficiently generate 2-amino-H-pyrazolo[5,1-a]isoquinolines . Additionally, a one-pot synthesis involving acetylenic esters and SH-acids like 1-methylimidazole-5-thiol in the presence of isoquinoline has been described, which is simple and effective under mild conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra. The presence of fluorine atoms and other substituents has been shown to affect the chemical shifts and splitting patterns of protons and carbons, indicating that the molecular structure of the compound would likely exhibit complex NMR characteristics due to its diverse functional groups .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, related compounds with sulfonamide and pyrazoline groups have shown significant inhibitory profiles against enzymes such as acetylcholinesterase and carbonic anhydrase I and II at nanomolar levels . This suggests that the compound may also possess similar properties, potentially making it a candidate for pharmacological evaluation. The presence of multiple substituents and heterocycles in the molecule would also imply a degree of lipophilicity, which could influence its bioavailability and pharmacokinetic profile .

Scientific Research Applications

Metalation and Electrophilic Quenching

One study focuses on the lateral metalation and electrophilic quenching of isoxazoles, demonstrating a synthetic approach to thioalkyl derivatives, which could be related to the synthesis or functionalization of compounds similar to "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" (Balasubramaniam, Mirzaei, & Natale, 1990).

Synthesis of Heterocycles

Research on the synthesis of H-pyrazolo[5,1-a]isoquinolines through copper(II)-catalyzed oxidation highlights a methodology that could be applicable to the synthesis of compounds with structural similarities to "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole," showcasing the potential for generating biologically active molecules (Li & Wu, 2011).

Sulfonamide Hybrids

A comprehensive review on sulfonamide hybrids, including those with isoxazole moieties, outlines the vast potential of these compounds in pharmacology, suggesting areas where the compound could find relevance. The review encompasses a variety of pharmacological agents, indicating the structural versatility and potential application of such molecules in developing new therapeutics (Ghomashi et al., 2022).

Novel Synthetic Routes

Studies on the indium(III)-promoted halocyclizations of N-propargylic sulfonylhydrazones leading to pyrazolo[5,1-a]isoquinolines, and efficient multicomponent reactions generating diverse H-pyrazolo[5,1-a]isoquinolines, present innovative synthetic routes that could be adapted for the synthesis or modification of "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole," highlighting its potential utility in creating complex molecules with significant biological activities (Li et al., 2016) (Chen & Wu, 2010).

properties

IUPAC Name |

3,5-dimethyl-4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-12-18(13(2)25-20-12)26(23,24)22-10-14-6-4-5-7-16(14)17(11-22)15-8-19-21(3)9-15/h4-9,17H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGAROAJZDBHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

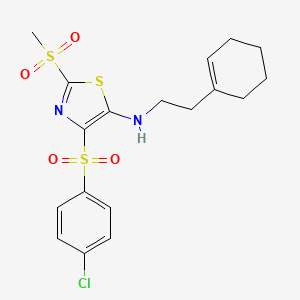

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

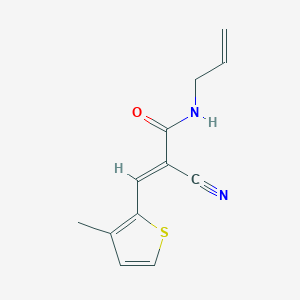

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)

![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)